2-(4-fluorobenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(4-fluorobenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a fluorobenzamido group, an oxolan-2-ylmethyl group, and a tetrahydrobenzothiophene core
Preparation Methods
The synthesis of 2-(4-fluorobenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, including the formation of the benzothiophene core, the introduction of the fluorobenzamido group, and the attachment of the oxolan-2-ylmethyl group. The synthetic route typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction using 4-fluorobenzoic acid and a suitable coupling reagent, such as EDCI or DCC.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through a nucleophilic substitution reaction using an oxirane derivative and a suitable nucleophile.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
2-(4-fluorobenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamido group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
2-(4-fluorobenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Modulation of Receptors: It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Antioxidant Activity: The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
2-(4-fluorobenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:
2-(4-chlorobenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound has a chlorobenzamido group instead of a fluorobenzamido group, which may result in different chemical and biological properties.
2-(4-methylbenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide:
2-(4-nitrobenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: The presence of a nitrobenzamido group may impart different electronic and steric effects, affecting the compound’s behavior in various reactions.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23FN2O3S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H23FN2O3S/c22-14-9-7-13(8-10-14)19(25)24-21-18(16-5-1-2-6-17(16)28-21)20(26)23-12-15-4-3-11-27-15/h7-10,15H,1-6,11-12H2,(H,23,26)(H,24,25) |
InChI Key |
LENFMRHCNQEGRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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